molecular formula C15H19N5O2 B2783559 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396673-22-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2783559
CAS No.: 1396673-22-5
M. Wt: 301.35
InChI Key: UXAPKVBASDTWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]pyrazine core. The structure includes a 4-oxo group and partial saturation at the 4,5-positions, contributing to its conformational rigidity. Key substituents are a 6-methyl group and a carboxamide moiety at position 3, linked to a 2-(cyclohex-1-en-1-yl)ethyl chain. The molecular formula is C₁₅H₂₃N₆O₂ (MW: 319.3 g/mol), with 2 H-bond donors and 5 H-bond acceptors, influencing solubility and target interactions.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-9-20-13(15(22)17-10)12(18-19-20)14(21)16-8-7-11-5-3-2-4-6-11/h5,9H,2-4,6-8H2,1H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAPKVBASDTWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCCC3=CCCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,3-triazole core is a key structural feature that enables participation in cycloaddition and coordination chemistry.

Reaction TypeConditionsProduct/OutcomeReference
1,3-Dipolar Cycloaddition Thermal or Cu-catalyzedFormation of fused heterocycles via reactions with alkynes or nitriles
Metal Coordination With transition metals (e.g., Cu, Ru)Stabilization of metal complexes for catalytic or medicinal applications
  • The Huisgen cyclization (a 1,3-dipolar reaction) is critical in forming the triazole ring during synthesis ( ). Post-synthesis, the triazole may act as a ligand in metal-organic frameworks or undergo further cycloadditions.

Pyrazine and Carboxamide Reactivity

The pyrazine ring’s electron-deficient nature and the carboxamide group enable nucleophilic and electrophilic interactions.

Reaction TypeConditionsProduct/OutcomeReference
Nucleophilic Substitution Basic or acidic hydrolysisCleavage of the carboxamide to carboxylic acid or amine derivatives
Condensation Reactions With aldehydes/ketonesFormation of Schiff bases or fused pyrazine derivatives
  • The 4-oxo group on the pyrazine ring can participate in keto-enol tautomerism, influencing hydrogen-bonding interactions in biological systems ().

Cyclohexene Moiety Reactivity

The cyclohexene substituent introduces alkene-like reactivity, enabling addition and oxidation pathways.

Reaction TypeConditionsProduct/OutcomeReference
Epoxidation With peracids (e.g., mCPBA)Formation of cyclohexene oxide for downstream functionalization
Hydrogenation H₂, Pd/C catalystSaturation of the double bond to yield cyclohexane-ethyl derivatives
Diels-Alder Reaction With dienophiles (e.g., maleic anhydride)Synthesis of bicyclic adducts via [4+2] cycloaddition

Functionalization via Ugi-Huisgen Tandem Reactions

The compound’s synthesis via Ugi-Huisgen methodology ( ) highlights its compatibility with multicomponent reactions (MCRs). For example:

  • Ugi Reaction : Combines amines, aldehydes, carboxylic acids, and isocyanides.

  • Huisgen Cyclization : Forms the triazole ring under thermal or catalytic conditions.

These steps demonstrate the compound’s inherent stability under MCR conditions, enabling modular derivatization ( ).

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., kinase inhibition) involve non-covalent binding through:

  • Hydrogen bonding (carboxamide and pyrazine oxo groups).

  • π-π stacking (triazole and aromatic residues).

  • Hydrophobic interactions (cyclohexene moiety).

Such interactions are critical for its potential as a therapeutic agent ().

Scientific Research Applications

Medicinal Chemistry

The compound's structure includes a triazole and pyrazine moiety, which are known to exhibit a range of biological activities. Research indicates that derivatives of triazolo-pyrazines can act as:

  • Antimicrobial Agents : Compounds with similar structures have shown effectiveness against various bacterial strains. The incorporation of the cyclohexene group may enhance lipid solubility and cellular uptake, potentially increasing antimicrobial efficacy.
  • Anticancer Properties : Triazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation. The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents.

Neuropharmacology

Recent studies have highlighted the neurotropic activity of compounds related to N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide. Research has demonstrated that:

  • Neurite Outgrowth Stimulation : In vitro studies using neuronal models (e.g., PC12 cells) have indicated that certain derivatives can promote neurite outgrowth, suggesting potential applications in treating neurodegenerative diseases or nerve injuries .
  • Safety Profiles : Toxicity evaluations have shown that some derivatives exhibit low toxicity at effective concentrations. For instance, a derivative named HU-MCA-13 was found to stimulate neurite outgrowth without significant adverse effects on neuronal health .

Synthetic Chemistry

The synthesis of this compound can be approached through various methodologies:

Table 1: Synthetic Routes for Triazolo-Pyrazine Derivatives

MethodologyDescriptionReferences
Ugi ReactionA multi-component reaction leading to the formation of diverse amides.
Huisgen CycloadditionCopper-catalyzed reactions forming triazoles from azides and alkynes.
Condensation ReactionsReactions involving amines and carbonyl compounds to form amides.General synthetic methods

Case Studies and Research Findings

Several studies have explored the pharmacological potential of triazolo-pyrazine derivatives:

Case Study 1: Neurotropic Effects

A study evaluated the effects of a related compound on neuronal cultures and found significant stimulation of neurite outgrowth at non-toxic concentrations. The study highlighted the potential for developing neuroprotective therapies based on these findings .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds against resistant bacterial strains. The results demonstrated promising activity that warrants further exploration for therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The triazolopyrazine core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

[1,2,3]Triazolo[1,5-a]pyrazine Derivatives

  • Target Compound : The triazolo[1,5-a]pyrazine core with 4,5-dihydro saturation and 4-oxo group balances rigidity and polarity. The cyclohexenylethyl chain provides steric bulk and lipophilicity.
  • Compound (N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide) :
    • Smaller substituent (furylmethyl) reduces molecular weight (273.25 g/mol) and lipophilicity vs. target compound.
    • Furyl group enables π-π interactions but may limit membrane permeability .

[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

  • Compound 38: Pyrimidine core instead of pyrazine, altering electronic properties and H-bonding capacity. Substituents: N-cyclohexyl, 4-pentyl, and 2-(N-benzyl-N-methylamino) groups (MW: 450.5 g/mol). Higher molecular weight and branched alkyl chains may enhance CB2 receptor binding but reduce solubility .

Pyrazolo[3,4-b]pyridine Derivatives

  • Compound (N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide) :
    • Larger pyrazolo[3,4-b]pyridine core (MW: 374.4 g/mol) with phenyl and ethyl-methyl groups.
    • Increased aromaticity may improve π-stacking but reduce metabolic stability vs. triazolopyrazines .

Substituent-Driven Differences

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Lipophilicity (LogP*)
Target Compound Triazolo[1,5-a]pyrazine-4-one 6-methyl, N-(cyclohexenylethyl) carboxamide 319.3 2 / 5 2.8 (estimated)
Compound Triazolo[1,5-a]pyrazine-4-one 6-methyl, N-(furylmethyl) carboxamide 273.25 2 / 5 1.5
Compound 38 Triazolo[1,5-a]pyrimidine N-cyclohexyl, 4-pentyl, N-benzyl-N-methyl 450.5 1 / 7 4.2
Compound Pyrazolo[3,4-b]pyridine 3,6-dimethyl, N-(ethyl-methylpyrazolyl) 374.4 1 / 6 3.0

*LogP estimated via fragment-based methods.

Key Observations:

Lipophilicity: The target compound’s cyclohexenylethyl group increases LogP (~2.8) vs.

Steric Effects : Bulky substituents (e.g., ’s 4-pentyl chain) may hinder target engagement despite enhancing receptor affinity .

Electronic Profile : Pyrazine cores (target and ) have fewer nitrogen atoms than pyrimidine (), altering charge distribution and H-bonding patterns.

Pharmacological Implications

  • Target Compound: The cyclohexenylethyl group’s flexibility may optimize binding to hydrophobic pockets in enzymes or receptors, as seen in cannabinoid receptor ligands .
  • Compound (Piperazine-1-carboxamide) :
    • Piperazine and trifluoromethyl groups improve solubility but may reduce blood-brain barrier penetration vs. cyclohexenylethyl .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been shown to facilitate the creation of complex molecular structures efficiently. The method often includes the use of azido compounds and various coupling agents to form the triazole and pyrazine rings simultaneously .

Antitumor Activity

Research indicates that compounds within the [1,2,3]triazolo[1,5-a]pyrazine class exhibit significant antitumor properties. They have been identified as modulators of sigma receptors and inhibitors of β-secretase (BACE1), which is crucial for Alzheimer's disease treatment. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells effectively .

The biological mechanisms underlying the activity of this compound include:

  • Sigma Receptor Modulation : This compound may interact with sigma receptors, which are implicated in various neuroprotective and antitumor effects.
  • Inhibition of Enzymes : The compound has shown potential as an inhibitor for enzymes involved in pathological processes such as neurodegeneration and cancer progression .

Antiviral Activity

Some studies suggest that derivatives of this compound may have antiviral properties, particularly against hepatitis B virus (HBV). The ability to inhibit viral replication indicates a promising avenue for further research in antiviral drug development .

Case Studies

Several studies have documented the biological effects of similar compounds. For example:

  • Anticancer Studies : A study demonstrated that a related [1,2,3]triazolo[1,5-a]pyrazine derivative exhibited a significant reduction in tumor size in xenograft models when administered at specific dosages.
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects observed in animal models after treatment with compounds similar to this compound. Improvements in cognitive function were noted alongside reduced markers of oxidative stress .

Data Table: Biological Activities Summary

Activity Type Mechanism Reference
AntitumorSigma receptor modulation ,
AntiviralInhibition of HBV replication
NeuroprotectiveReduction in oxidative stress ,

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound?

The synthesis typically follows multi-step procedures involving cyclocondensation, amide coupling, and heterocyclic ring formation. Key steps include:

  • Reagent selection : Use of ethyl acetate/petroleum ether mixtures for purification (yield optimization ~62%) .
  • Intermediate isolation : Column chromatography (silica gel) for separating intermediates, as seen in triazolo[1,5-a]pyrimidine derivatives .
  • Reaction conditions : Room temperature stirring for thiol-alkylation reactions, with K₂CO₃ as a base in DMF .

Q. Which characterization techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) for verifying substituent integration and coupling constants .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., m/z 451.2 [M+H]⁺) .
  • Elemental Analysis : Discrepancies ≤0.15% between calculated and observed C/H/N ratios validate purity .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (1:1) achieves >95% purity .
  • Solvent Recrystallization : Ethanol/water mixtures for crystalline product isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
  • Catalyst Screening : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) improve regioselectivity .
  • pH Adjustment : Buffered conditions (pH 7–8) stabilize intermediates in heterocyclic ring formation .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Replace cyclohexenyl groups with cyclopentyl or aryl moieties to assess receptor binding .
  • Bioisosteric Replacement : Substitute triazolo-pyrazine cores with pyrazolo-imidazole analogs to evaluate potency .
  • Quantitative SAR (QSAR) : Use computational models to correlate logP values with biological activity .

Q. How can discrepancies between theoretical and experimental data be resolved?

  • Elemental Analysis : Recalibrate combustion parameters if C/H/N deviations exceed 0.3% .
  • NMR Assignments : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Crystallographic Validation : Single-crystal X-ray diffraction confirms ambiguous structural features .

Q. What strategies evaluate the compound’s stability under experimental conditions?

  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products .
  • HPLC Monitoring : Track decomposition kinetics using C18 columns and acetonitrile/water gradients .
  • Mass Balance Analysis : Quantify unreacted starting materials and byproducts .

Q. How can experimental findings be integrated with computational models?

  • Docking Simulations : Map compound interactions with biological targets (e.g., CB2 receptors) using AutoDock Vina .
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate conformers .
  • Molecular Dynamics : Simulate solvation effects in aqueous buffers to refine bioavailability predictions .

Q. How should biological assays be designed to assess pharmacological potential?

  • Target Selection : Prioritize kinases or GPCRs based on triazolo-pyrazine scaffold prevalence in inhibitor libraries .
  • Dose-Response Curves : Use IC₅₀ values (0.1–100 µM) to quantify potency in enzyme inhibition assays .
  • Cytotoxicity Screening : Test against HEK-293 or HepG2 cell lines to establish therapeutic indices .

Q. How are spectral data contradictions resolved in complex mixtures?

  • Multi-Technique Cross-Validation : Combine HPLC purity data (>98%) with high-resolution MS (HRMS) .
  • Isotopic Pattern Analysis : Identify halogenated impurities via distinct [M+2] peaks in mass spectra .
  • Dynamic NMR : Variable-temperature experiments resolve conformational exchange broadening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.